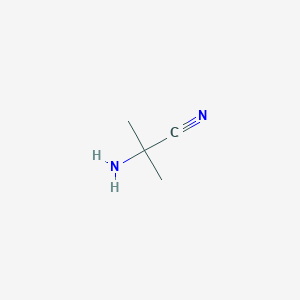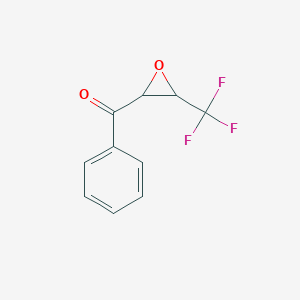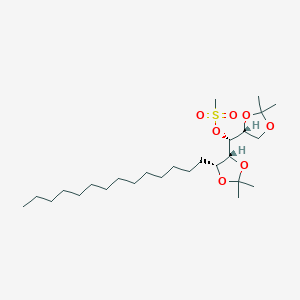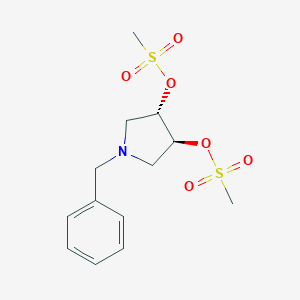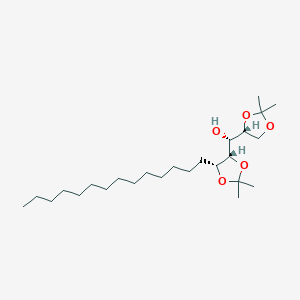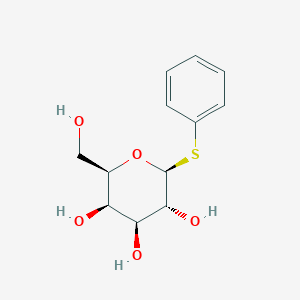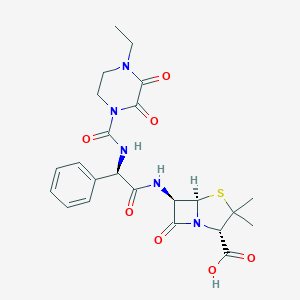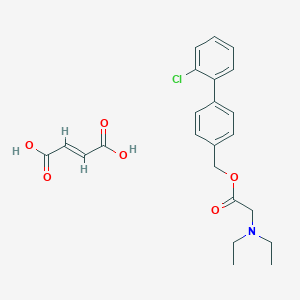
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate, also known as CDM, is a chemical compound that has been widely used in scientific research for its unique properties. CDM is a derivative of biphenyl and is commonly synthesized through a multistep process. In
Mecanismo De Acción
The mechanism of action of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is based on its ability to bind to proteins and other biomolecules. When 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate binds to a protein, it undergoes a conformational change that results in a change in fluorescence intensity. This change in fluorescence can be used to detect protein-protein interactions and protein-ligand binding.
Efectos Bioquímicos Y Fisiológicos
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate in lab experiments is its high sensitivity and selectivity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is able to detect protein-protein interactions and protein-ligand binding with high accuracy and precision. However, one limitation of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is its potential toxicity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
Direcciones Futuras
There are many potential future directions for research involving 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate. One area of interest is the development of new probes and sensors based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to detect and study other biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the development of new drugs based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to treat cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate involves several steps, including the reaction of 4-(diethylamino)phenylboronic acid with 2-bromo-1-chlorobenzene to form 2-chloro-4-(diethylamino)phenylboronic acid. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form 2-chloro-4-(diethylaminoacetoxymethyl)biphenyl. Finally, the product is treated with maleic acid to obtain 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate.
Aplicaciones Científicas De Investigación
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to detect and study protein-protein interactions and protein-ligand binding. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of drug transport and drug resistance.
Propiedades
Número CAS |
109523-96-8 |
|---|---|
Nombre del producto |
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate |
Fórmula molecular |
C23H26ClNO6 |
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C19H22ClNO2.C4H4O4/c1-3-21(4-2)13-19(22)23-14-15-9-11-16(12-10-15)17-7-5-6-8-18(17)20;5-3(6)1-2-4(7)8/h5-12H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
AOSZXXPVOQMXAB-WLHGVMLRSA-N |
SMILES isomérico |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
Sinónimos |
Glycine, N,N-diethyl-, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, (Z)-2-butenedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)



![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
